molecular formula C15H12Br2O3 B2500991 3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 381238-98-8

3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde

Cat. No. B2500991
CAS RN: 381238-98-8
M. Wt: 400.066
InChI Key: PWYDJNWOOMBPEZ-UHFFFAOYSA-N
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Description

The compound 3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde is a brominated aromatic aldehyde with methoxy and benzyloxy substituents. It is structurally related to various other brominated aromatic compounds that have been synthesized and studied for their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of brominated aromatic compounds can involve multiple steps, including bromination, methoxylation, and benzyloxylation. For instance, the synthesis of 2-bromo-3-hydroxybenzaldehyde involves bromination of 3-hydroxybenzaldehyde, which can yield different brominated products depending on the reaction conditions . Similarly, the synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate demonstrates a multi-step process that includes bromination as a key step . These methods can potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be confirmed using techniques such as X-ray crystallography. For example, the structure of 2-bromo-3-hydroxybenzaldehyde was supported by X-ray crystallographic analysis . This technique could be used to determine the precise molecular structure of this compound, ensuring the correct placement of bromo, methoxy, and benzyloxy groups on the aromatic ring.

Chemical Reactions Analysis

Brominated aromatic aldehydes can undergo various chemical reactions, including condensation and multicomponent transformations. For instance, (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide was synthesized through the condensation of 4-bromobenzaldehyde and sulfadiazine . The reactivity of the bromo and aldehyde groups in this compound could similarly be exploited in condensation reactions to create novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds, such as solubility, melting point, and reactivity, are influenced by the presence of substituents on the aromatic ring. For example, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involved steps that affected the compound's physical properties, such as cyanidation and esterification . The properties of this compound would likely be characterized by its bromo, methoxy, and benzyloxy groups, which could affect its solubility and reactivity in organic synthesis.

Scientific Research Applications

Synthesis and Antioxidant Activity

  • Synthesis of Halogenated Benzaldehydes : Research by Rijal et al. (2022) on the synthesis of chalcone derivatives from halogenated vanillin, including 3-bromo-4-hydroxy-5-methoxybenzaldehyde, highlighted methods for introducing bromo groups into benzaldehydes. These compounds were evaluated for their antioxidant activity, demonstrating the potential of halogenated benzaldehydes in medicinal chemistry and as antioxidants (Rijal, Haryadi, & Anwar, 2022).

Chemical Characterization and Reactions

  • Characterization of Brominated Compounds : Suzuki et al. (1980) isolated new bromophenols, including 3-bromo-4-hydroxybenzaldehyde, from the red alga Rhodomela larix. This work contributes to the understanding of naturally occurring halogenated compounds and their potential applications (Suzuki, Kowata, & Kurosawa, 1980).

  • Bromination Reactions : Otterlo et al. (2004) explored the bromination of hydroxybenzaldehydes, revealing unexpected product formations. This study provides insights into the reactivity of brominated intermediates, which could be relevant for the synthesis of complex molecules including those with structures similar to 3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde (Otterlo, Michael, Fernandes, & Koning, 2004).

Applications in Material Science and Pharmacology

  • Protecting Groups in Organic Synthesis : Curran and Yu (1992) introduced new alcohol protecting groups, including o-bromobenzyl, which could be relevant to the synthesis and manipulation of compounds like this compound. These protecting groups facilitate the synthesis of complex organic molecules (Curran & Yu, 1992).

  • Synthesis of Schiff Bases : Research on the synthesis of Schiff bases from halogenated benzaldehydes by Mirkhani et al. (2010) demonstrated the utility of halogenated compounds in the formation of complexes with potential applications in catalysis and material science (Mirkhani, Kia, Vartooni, & Fun, 2010).

Safety and Hazards

While specific safety and hazard information for “3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde” is not available, it’s important to handle all chemical compounds with care. For a related compound, “4-[(3-bromobenzyl)oxy]benzoic acid”, it is advised to avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

A compound related to “3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde”, namely “Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate”, has been synthesized and studied for its anti-inflammatory properties . This suggests that “this compound” and related compounds may have potential applications in the development of new anti-inflammatory agents.

properties

IUPAC Name

3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2O3/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-2-4-12(16)5-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYDJNWOOMBPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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